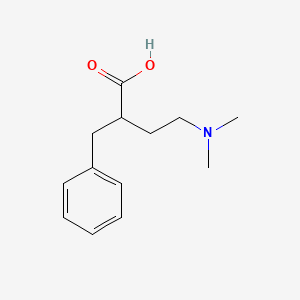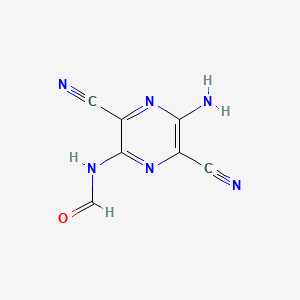
1-(4-Fluorophenoxy-d4)-2-(3,5-dinitrobenzoate)3-butyn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenoxy-d4)-2-(3,5-dinitrobenzoate)3-butyn-2-ol (FPB) is a synthetic compound with a wide range of applications in scientific research. It is a fluorinated phenoxy derivative of 3-butyn-2-ol, and is used as a reagent in organic synthesis and as a fluorescent probe for biological research. FPB is a versatile compound with potential uses in a variety of areas, including drug discovery, imaging, and diagnostics.
Wissenschaftliche Forschungsanwendungen
Photoconductivity in Polymers
- Polymer Photoconductivity : Research on derivatives of poly[1-(p-methoxyphenyl)penta-1,3-diyn-5-ol] and poly[1-(p-N,N-dimethylaminophenyl)penta-1,3-diyn-5-ol], which incorporate 3,5-dinitrobenzoate groups, has demonstrated high photoconductivity. This is attributed to the conjugated main chain and electron-donating and accepting side chains, suggesting potential applications in photoconductive materials (S. Shim et al., 2000).
Fluorescent Sensors for Metal Ions
- Fluorescent Sensing of Metal Ions : A study on a new o-aminophenol-based fluorogenic chemosensor exhibits high selectivity and sensitivity toward Al³⁺ ions, highlighting its potential use in detecting metal ions in environmental and biological contexts (Xingpei Ye et al., 2014).
Supramolecular Polymers as Sensors
- Supramolecular Polymers for Nitroaromatic Detection : π-Electron rich fluorescent supramolecular polymers synthesized incorporating 2-methyl-3-butyn-2-ol groups have shown efficacy as selective fluorescent sensors for the detection of electron-deficient nitroaromatics. This has implications for security and environmental monitoring (S. Shanmugaraju et al., 2013).
Hydrogen Bonding in Co-crystals
- Hydrogen Bonding in Co-crystalline Adducts : The study of co-crystalline adducts of 3,5-dinitrobenzoic acid with other compounds has revealed intricate hydrogen-bonded and π–π-bonded structures. This research can contribute to the development of novel materials with specific molecular interactions (Graham Smith & D. Lynch, 2014).
Fluorescent Molecular Rotors
- Fluorescent Molecular Rotors for Bioimaging : The design and synthesis of fluorescent molecular rotors derived from Schiff bases containing organoboron compounds have been explored for their potential in viscosity measurement, reversible thermochromism, cytotoxicity evaluation, and bioimaging cells (Marisol Ibarra-Rodrı Guez et al., 2017).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound '1-(4-Fluorophenoxy-d4)-2-(3,5-dinitrobenzoate)3-butyn-2-ol' involves the synthesis of the starting material 3,5-dinitrobenzoic acid, which is then converted to its corresponding acid chloride. This is then reacted with 1-(4-Fluorophenoxy-d4)-3-butyn-2-ol to form the desired product.", "Starting Materials": ["4-Fluorophenol-d4", "Propargyl alcohol", "3,5-dinitrobenzoic acid", "Thionyl chloride", "Triethylamine"], "Reaction": ["Step 1: Synthesis of 3,5-dinitrobenzoic acid by nitration of benzoic acid with nitric acid and sulfuric acid", "Step 2: Conversion of 3,5-dinitrobenzoic acid to its corresponding acid chloride using thionyl chloride and pyridine", "Step 3: Reaction of the acid chloride with 1-(4-Fluorophenoxy-d4)-3-butyn-2-ol in the presence of triethylamine to form the desired product"] } | |
CAS-Nummer |
1346599-32-3 |
Produktname |
1-(4-Fluorophenoxy-d4)-2-(3,5-dinitrobenzoate)3-butyn-2-ol |
Molekularformel |
C17H11FN2O7 |
Molekulargewicht |
378.305 |
IUPAC-Name |
1-(2,3,5,6-tetradeuterio-4-fluorophenoxy)but-3-yn-2-yl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C17H11FN2O7/c1-2-15(10-26-16-5-3-12(18)4-6-16)27-17(21)11-7-13(19(22)23)9-14(8-11)20(24)25/h1,3-9,15H,10H2/i3D,4D,5D,6D |
InChI-Schlüssel |
PSAPRZKMYHUOSK-LNFUJOGGSA-N |
SMILES |
C#CC(COC1=CC=C(C=C1)F)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Benzyl-4-[bis(trideuteriomethyl)amino]butanoic acid](/img/structure/B584140.png)
![Ethyl 2-benzyl-4-[bis(trideuteriomethyl)amino]butanoate](/img/structure/B584141.png)

![5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Methyl Ester](/img/structure/B584147.png)


![1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,5-diol](/img/structure/B584154.png)
![2-Chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-4-oxo-2-propylquinazolin-5-yl]benzamide](/img/structure/B584157.png)
![(2Z)-[(Methoxycarbonothioyl)hydrazono]acetic acid](/img/structure/B584158.png)